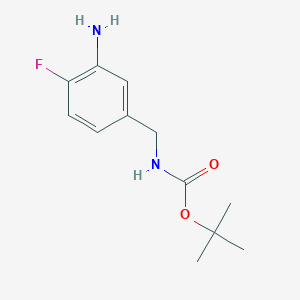

Tert-butyl 3-amino-4-fluorobenzylcarbamate

Description

Overview of Arylbenzylcarbamates in Chemical Research

Arylbenzylcarbamates represent a class of organic compounds that feature a carbamate (B1207046) functional group attached to a benzylamine (B48309) that is itself substituted with an aryl group. These structures are of considerable interest in medicinal chemistry as they can serve as scaffolds for the development of new therapeutic agents. For instance, derivatives of tert-butyl 3-aminobenzylcarbamate have been investigated as kinase inhibitors, which are pivotal in the treatment of cancer. The carbamate linkage within these molecules can participate in hydrogen bonding interactions with biological targets, a crucial aspect of molecular recognition and drug efficacy.

The synthesis of arylbenzylcarbamates often involves the reaction of a suitably substituted benzylamine with a chloroformate or by employing coupling reagents to form the carbamate bond. The aryl portion of the molecule can be readily modified to explore structure-activity relationships, allowing chemists to fine-tune the compound's biological properties.

Significance of Fluorinated Aromatic Amines in Synthetic Pathways

The introduction of fluorine into aromatic rings has become a powerful strategy in drug discovery and development. mdpi.comnih.gov Fluorinated aromatic amines, in particular, are valuable precursors in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of a fluorine atom can profoundly influence a molecule's physicochemical properties in several beneficial ways.

Firstly, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a drug's absorption and distribution in the body. Secondly, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This increased stability can lead to a longer duration of action for a drug. Furthermore, the substitution of hydrogen with fluorine, which has a similar van der Waals radius, can lead to improved binding affinity to target proteins through favorable electrostatic interactions. nih.gov The synthesis of fluorinated aromatic amines can be achieved through various methods, including the nitration of fluorinated aromatic compounds followed by reduction, or through nucleophilic aromatic substitution reactions.

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in multi-step organic synthesis. fiveable.menumberanalytics.comquora.com Its popularity stems from its ease of introduction, its stability under a broad range of reaction conditions, and its facile removal under mild acidic conditions. fiveable.mequora.com This allows chemists to selectively mask the reactivity of an amine group while other parts of the molecule are being modified.

The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. numberanalytics.com The resulting carbamate is stable to many nucleophiles, bases, and reductive conditions, providing a robust shield for the amine functionality. organic-chemistry.org Deprotection is commonly achieved using acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent. fiveable.me The byproducts of this deprotection are typically volatile (isobutene and carbon dioxide), which simplifies the purification of the desired amine. The strategic use of the Boc group is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules, including peptides and pharmaceuticals. numberanalytics.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-amino-4-fluorophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESPVVPBNKPRRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701803 | |

| Record name | tert-Butyl [(3-amino-4-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657409-24-0 | |

| Record name | tert-Butyl [(3-amino-4-fluorophenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Reaction Pathways

Strategic Approaches to the Synthesis of Tert-butyl 3-amino-4-fluorobenzylcarbamate

A logical and efficient synthesis of the target compound typically commences with a commercially available and appropriately substituted benzene (B151609) derivative. The subsequent steps then focus on the sequential or concurrent introduction and modification of the necessary functional groups.

The most strategic starting material for the synthesis of this compound is 4-fluoro-3-nitrobenzaldehyde (B1361154) . sigmaaldrich.comsigmaaldrich.com This precursor is advantageous as it already contains the fluoro group and a latent amino group (in the form of a nitro group) in the desired 1,2,4-substitution pattern. The aldehyde functionality serves as a convenient handle for the elaboration of the benzylamine (B48309) moiety.

| Selected Precursor | CAS Number | Key Features | Supplier Availability |

| 4-Fluoro-3-nitrobenzaldehyde | 42564-51-2 | Contains the required fluoro and a masked amino group in the correct positions. The aldehyde allows for direct conversion to the benzylamine. | Commercially available from various suppliers. sigmaaldrich.comsigmaaldrich.com |

The synthetic strategy leverages the pre-existing fluorine atom in the starting material, thus avoiding a potentially challenging aromatic fluorination step. The primary focus of this stage is the conversion of the nitro group to a primary amine and the transformation of the aldehyde into a primary benzylamine.

A plausible synthetic sequence involves two key steps:

Reductive Amination of the Aldehyde: The aldehyde group of 4-fluoro-3-nitrobenzaldehyde is converted to a primary amine, yielding 4-fluoro-3-nitro-benzylamine. chemimpex.comscbt.com This can be achieved through direct reductive amination using a source of ammonia (B1221849) (such as ammonium (B1175870) chloride or aqueous ammonia) and a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or its derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation can also be employed.

Reduction of the Nitro Group: The nitro group of 4-fluoro-3-nitro-benzylamine is then reduced to a primary amino group to furnish (3-amino-4-fluorophenyl)methanamine. This reduction must be chemoselective to avoid affecting the benzylamine or the fluorine atom. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for nitro group reduction. masterorganicchemistry.com Alternative methods include the use of metals such as iron (Fe) in the presence of an acid like hydrochloric acid (HCl) or tin(II) chloride (SnCl₂). masterorganicchemistry.com

An alternative strategy could involve the initial reduction of the nitro group on 4-fluoro-3-nitrobenzaldehyde to give 3-amino-4-fluorobenzaldehyde, followed by reductive amination to yield the diamine. However, the first approach is often preferred to avoid potential side reactions involving the free aromatic amine during the reductive amination step.

The final step in the synthesis is the selective protection of the benzylamine nitrogen as a tert-butyl carbamate (B1207046). This is a crucial step that relies on the differential reactivity of the two amino groups in (3-amino-4-fluorophenyl)methanamine. The benzylic amine is generally more nucleophilic than the aromatic amine, allowing for selective protection.

The most common method for introducing the tert-butoxycarbonyl (Boc) protecting group is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The selective mono-Boc protection of diamines can be challenging, but the higher nucleophilicity of the benzylic amine facilitates the desired outcome. scielo.org.mxresearchgate.net

| Reagent | Purpose | Typical Conditions |

| Ammonia source (e.g., NH₄Cl) & Reducing agent (e.g., NaBH₄) | Reductive amination of the aldehyde | Methanol or ethanol (B145695) as solvent |

| H₂/Pd/C or Fe/HCl | Reduction of the nitro group | Various solvents like ethanol, ethyl acetate (B1210297) |

| Di-tert-butyl dicarbonate (Boc₂O) & Base (e.g., Et₃N) | Formation of the tert-butyl carbamate | Dichloromethane or THF as solvent |

Detailed Reaction Mechanisms of Key Synthetic Steps

Understanding the mechanisms of the key reactions is essential for optimizing reaction conditions and minimizing side products.

The reductive amination of 4-fluoro-3-nitrobenzaldehyde with ammonia proceeds through the initial formation of an imine, which is then reduced to the primary amine.

The mechanism involves the following steps:

Nucleophilic Attack: Ammonia attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate.

Dehydration: The hemiaminal undergoes dehydration, typically acid-catalyzed, to form an imine (Schiff base).

Reduction: The imine is then reduced by a hydride-donating reagent like sodium borohydride. The hydride attacks the electrophilic carbon of the C=N bond, and subsequent protonation of the resulting anion yields the primary amine, 4-fluoro-3-nitro-benzylamine. masterorganicchemistry.commasterorganicchemistry.com

The use of reducing agents like sodium cyanoborohydride is advantageous as they are less reactive towards aldehydes and ketones at neutral pH, allowing for the in-situ reduction of the formed imine with minimal side reduction of the starting aldehyde. masterorganicchemistry.com

The primary aromatic functionalization in this synthesis is the reduction of the nitro group to an amine.

Catalytic Hydrogenation: In catalytic hydrogenation, both the nitro compound and molecular hydrogen are adsorbed onto the surface of a metal catalyst, typically palladium. The reaction proceeds through a series of steps involving the transfer of hydrogen atoms from the catalyst surface to the nitro group. The process is generally considered to involve intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before the final amine is formed. orientjchem.orgmdpi.com

Metal-Acid Reduction: When using a metal like iron in acidic medium, the metal acts as a single-electron donor. The nitro group is successively reduced through a series of protonation and electron transfer steps, again likely involving nitroso and hydroxylamine intermediates, to ultimately yield the amino group.

The fluorine atom on the aromatic ring is a spectator in these reduction reactions and remains intact due to the strong carbon-fluorine bond.

Mechanisms of Boc Group Introduction and Cleavage

Introduction of the Boc Group:

A general representation of the Boc protection mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks a carbonyl carbon of di-tert-butyl dicarbonate.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination and Deprotonation: The intermediate collapses, eliminating a tert-butoxide anion and a molecule of carbon dioxide, to yield the protected amine.

Cleavage of the Boc Group:

The removal of the Boc group, or deprotection, is most commonly accomplished under acidic conditions. masterorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are typically employed. The mechanism for acid-catalyzed cleavage involves the following steps:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, which makes the carbonyl carbon more electrophilic.

Fragmentation: The protonated carbamate then fragments. This fragmentation is driven by the formation of the highly stable tert-butyl cation and the release of carbon dioxide.

Formation of the Free Amine: The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine. masterorganicchemistry.com

The stability of the tert-butyl cation is a key thermodynamic driving force for this deprotection strategy. The choice of acid and solvent can be optimized to ensure efficient deprotection while minimizing potential side reactions.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the preparation of Boc-protected amines, including this compound. These innovations focus on catalytic approaches, stereochemical control in related syntheses, and the optimization of reaction conditions.

Catalytic Approaches in Targeted Synthesis

Several catalytic systems have been developed to enhance the efficiency and selectivity of the N-Boc protection of amines. These methods often offer milder reaction conditions, faster reaction times, and improved yields compared to traditional non-catalytic methods.

| Catalyst System | Description | Potential Advantages for Synthesis |

| Ionic Liquids | 1-Alkyl-3-methylimidazolium cation-based ionic liquids can act as catalysts by activating the di-tert-butyl dicarbonate through hydrogen bonding. organic-chemistry.org | High chemoselectivity, potential for catalyst recycling. |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP can serve as both a solvent and a catalyst, promoting the chemoselective mono-N-Boc protection of amines. organic-chemistry.org | High efficiency, recyclability of the catalyst, and minimization of side reactions like isocyanate formation. |

| Perchloric Acid on Silica Gel (HClO₄-SiO₂) | A heterogeneous catalyst that is highly efficient for chemoselective N-tert-butoxycarbonylation under solvent-free conditions at room temperature. organic-chemistry.org | Inexpensive, reusable catalyst, and environmentally friendly solvent-free conditions. |

| Iron(III) Catalysis | Iron(III) salts have been shown to be effective catalysts for the selective deprotection of Boc groups, offering a sustainable alternative to strong acids. rsc.org | Use of an inexpensive and environmentally benign metal catalyst for the deprotection step. |

These catalytic methods provide valuable tools for the synthesis of this compound, allowing for more controlled and efficient manufacturing processes on a research scale.

Stereochemical Control in Analogous Preparations

While this compound itself is not chiral, the principles of stereochemical control are crucial in the synthesis of chiral analogs, which are of significant interest in medicinal chemistry. The synthesis of enantiomerically pure fluorinated chiral amines often relies on the use of chiral auxiliaries or catalysts.

One prominent strategy involves the use of N-tert-butylsulfinyl imines. nih.gov The stereoselective addition of nucleophiles to chiral N-tert-butylsulfinyl imines derived from fluorinated aldehydes allows for the diastereoselective formation of the desired amine. Subsequent removal of the sulfinyl group yields the enantiomerically enriched fluorinated amine.

Another approach involves the asymmetric fluorination of chiral enamides. This method allows for the introduction of a fluorine atom with high stereocontrol, leading to the synthesis of chiral α-fluoro imides which can be further transformed into other valuable chiral building blocks. nih.gov

These methodologies, while applied to analogous structures, highlight the sophisticated strategies available for controlling stereochemistry in the synthesis of complex fluorinated organic molecules.

Optimization of Reaction Conditions for Research Scale

The optimization of reaction conditions is critical for maximizing yield and purity in the research-scale synthesis of this compound. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and stoichiometry of reagents.

For the Boc protection of a diamine, selective mono-protection can be achieved by carefully controlling the stoichiometry of di-tert-butyl dicarbonate. A facile method for the mono-Boc protection of diamines involves the initial formation of the mono-hydrochloride salt of the diamine, which deactivates one of the amino groups. Subsequent addition of one equivalent of Boc₂O then selectively protects the free amino group. researchgate.net

A patent for a related synthesis of a Boc-protected amino acid derivative provides a specific example of optimized reaction conditions. google.com The reaction was carried out at a low temperature (0-5 °C) in an anhydrous solvent (ethyl acetate) using N-methylmorpholine as a base. google.com This highlights the importance of low temperatures to control reactivity and minimize side reactions.

Table of Optimized Reaction Parameters for Analogous Boc Protection:

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that dissolve the reactants well and do not interfere with the reaction. |

| Base | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic bases to neutralize the acid byproduct without competing in the reaction. |

| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity and minimize the formation of byproducts. |

| Reagent Stoichiometry | 1.0 to 1.2 equivalents of Boc₂O | A slight excess of the Boc anhydride (B1165640) ensures complete conversion of the starting amine. |

| Reaction Time | 1 to 12 hours | Monitored by techniques like Thin Layer Chromatography (TLC) to determine completion. |

By systematically adjusting these parameters, researchers can develop a robust and reproducible protocol for the synthesis of this compound with high purity and yield.

Iii. Chemical Reactivity and Functional Group Transformations

Reactivity Profiles of the Amino and Carbamate (B1207046) Moieties

The presence of both a nucleophilic primary amine and an electrophilic carbamate moiety on the same molecule allows for a diverse range of potential reactions. The relative reactivity of these sites can often be controlled by the choice of reagents and reaction conditions.

The primary amino group attached to the fluorinated benzene (B151609) ring is a key site of nucleophilic reactivity. Aniline and its derivatives are known to act as nucleophiles in a variety of reactions. The amino group in a 2-fluoroaniline (B146934) scaffold, which is structurally analogous to the 3-amino-4-fluorophenyl portion of the target molecule, is known to be nucleophilic. sigmaaldrich.comchemicalbook.com It can participate in reactions such as acylation, alkylation, and diazotization. For instance, 2-fluoroaniline undergoes N-acetylation. sigmaaldrich.comchemicalbook.com

However, the nucleophilicity of this amino group is tempered by the electronic effects of the substituents on the aromatic ring. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to unsubstituted aniline.

Table 1: Expected Nucleophilic Reactions of the Aryl Amino Group

| Reaction Type | Reagent Example | Expected Product |

| Acylation | Acetyl chloride | N-(2-fluoro-5-((((tert-butoxy)carbonyl)amino)methyl)phenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(2-fluoro-5-((((tert-butoxy)carbonyl)amino)methyl)phenyl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl iodide | Tert-butyl (4-fluoro-3-(methylamino)benzyl)carbamate |

| Diazotization | Sodium nitrite, HCl | Diazonium salt intermediate for subsequent reactions (e.g., Sandmeyer) |

The carbamate functional group, specifically the carbonyl carbon, is an electrophilic center. While generally less reactive than acid chlorides or anhydrides, it can undergo nucleophilic attack. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability to many nucleophiles and bases. masterorganicchemistry.comresearchgate.net However, under certain conditions, the carbamate can be transformed.

Recent research has shown that N-Boc protected amines can be converted into other functional groups, such as amides, through the in-situ generation of isocyanate intermediates. rsc.orgrsc.org This transformation typically requires activation, for example with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), followed by reaction with a Grignard reagent. rsc.org Another method involves the use of t-BuOLi to generate the isocyanate, which then reacts with nucleophiles like alcohols, thiols, or other amines. rsc.org

Table 2: Potential Transformations at the Carbamate Moiety

| Transformation | Reagent System Example | Intermediate | Final Product Type |

| Amide formation | 1. 2-Chloropyridine, Tf2O 2. Grignard reagent | Isocyanate | N-Substituted amide |

| Carbamate exchange | 1. t-BuOLi 2. Alcohol/Thiol/Amine | Isocyanate | New carbamate, thiocarbamate, or urea |

| Deprotection | Trifluoroacetic acid (TFA) | Carbocation | Primary amine |

Influence of the Fluorine Substituent on Aromatic Reactivity

The fluorine atom at the 4-position of the benzene ring significantly influences the reactivity of the aromatic system towards both electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution, the substituents on the ring direct the incoming electrophile to specific positions. The amino group is a powerful activating group and an ortho, para-director. The fluorine atom is a deactivating group but is also an ortho, para-director. perlego.comlibretexts.orgchemistrytalk.org The directing effects of these two groups will influence the position of substitution. Given that the amino group is a stronger activating group than fluorine is a deactivating one, its directing effect is likely to be dominant. The positions ortho and para to the amino group are C2 and C6. The position para to the amino group (C6) is already substituted with the aminomethyl group. Therefore, electrophilic substitution is most likely to occur at the C2 position.

For nucleophilic aromatic substitution (SNAr), the presence of a strongly electron-withdrawing group is typically required to activate the ring. The fluorine atom itself can act as a leaving group in SNAr reactions, particularly when the ring is activated by other electron-withdrawing substituents. nih.gov In the context of the target molecule, the electron-donating amino group would disfavor SNAr.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence | Predicted Major Product Position |

| -NH2 | Activating (+R > -I) | Ortho, para | C2 |

| -F | Deactivating (-I > +R) | Ortho, para | C2, C6 |

| -CH2NHBoc | Weakly deactivating (-I) | Ortho, para | C2, C6 |

| Combined Effect | Activated | C2 | Substitution at C2 |

Derivatization Strategies for Structural Modification

The presence of multiple reactive sites on tert-butyl 3-amino-4-fluorobenzylcarbamate allows for a variety of derivatization strategies to modify its structure. These modifications can be used to synthesize libraries of related compounds for various research applications.

The primary amino group is a common handle for derivatization. Standard reactions such as acylation, sulfonylation, and reductive amination can be employed to introduce a wide range of substituents. The choice of reaction will depend on the desired functionality. For example, reaction with a carboxylic acid or its activated derivative would yield an amide, while reaction with a sulfonyl chloride would produce a sulfonamide.

The Boc-protected amine can also be a point of modification. As mentioned, it can be converted to other functional groups. rsc.orgrsc.org More commonly, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the primary benzylamine (B48309), which can then undergo a host of further reactions. masterorganicchemistry.com

Finally, while less straightforward due to the electronic nature of the ring, modification of the aromatic ring itself via electrophilic substitution could be envisioned, likely targeting the C2 position.

Acylation and Alkylation of the Amino Functionality

The free aromatic amino group at the 3-position of the phenyl ring is a primary site for functionalization. Its nucleophilic character allows it to readily participate in acylation and alkylation reactions.

Acylation: The amino group can be converted into a wide range of amide derivatives through reaction with carboxylic acids, acid chlorides, or acid anhydrides. A common and efficient method involves the use of coupling agents to facilitate amide bond formation with carboxylic acids. This approach is widely used in the synthesis of biologically active molecules. For instance, in a process analogous to the functionalization of similar amino phenylcarbamates, the amino group can be condensed with various substituted carboxylic acids. nih.govresearchgate.net This is typically achieved in the presence of peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), with a tertiary amine base like N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The reaction proceeds by activation of the carboxylic acid by the coupling reagent, followed by nucleophilic attack from the amino group of the carbamate to form the corresponding N-acyl derivative.

Alkylation: While direct N-alkylation of the aromatic amine can be more challenging to control than acylation, it can be achieved under specific conditions. Methods such as reductive amination with aldehydes or ketones are viable routes. Alternatively, phase-transfer catalysis (PTC) provides a method for alkylation. For example, related hydroxyl groups on Boc-protected compounds have been successfully alkylated using an alkylating agent like dimethyl sulfate (B86663) in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide and a strong base. google.com This methodology could be adapted for the selective alkylation of the amino functionality.

| Reaction Type | Reagents & Conditions | Product Type | Yield (%) | Reference |

| Acylation | Substituted Carboxylic Acid, EDCI, HOBt, DIPEA, DMF, 0°C to RT | N-(5-(((tert-butoxycarbonyl)amino)methyl)-2-fluorophenyl)amide | 55-74% | nih.govresearchgate.net |

| Alkylation (PTC) | Dimethyl Sulfate, Tetrabutylammonium Bromide, KOH, Ethyl Acetate (B1210297), 0-20°C | N-(5-(((tert-butoxycarbonyl)amino)methyl)-2-fluorophenyl)-N-methylamine | 92-95% | google.com |

Table 1: Representative Acylation and Alkylation Reactions on the Amino Functionality. Yields are based on analogous reactions reported in the literature.

Modifications at the Carbamate Linkage

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions. nih.gov It is notably resistant to most nucleophiles and basic conditions, which allows for selective reactions at other sites of the molecule, such as the free aromatic amine. organic-chemistry.org

The primary modification involving the carbamate linkage is its cleavage to deprotect the benzylamine. The Boc group is specifically designed to be labile under acidic conditions. nih.govorganic-chemistry.org The cleavage mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation, which then decomposes into isobutene and carbon dioxide, liberating the free amine.

Common reagents for Boc deprotection include neat trifluoroacetic acid (TFA) or solutions of TFA in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane or ethyl acetate are frequently employed, particularly in solid-phase synthesis to avoid potential side reactions associated with TFA. To prevent unwanted side reactions caused by the tert-butyl cation alkylating sensitive functional groups (like tryptophan or methionine residues in peptides), scavenger reagents such as anisole, cresol, or thiophenol are often added to the reaction mixture. organic-chemistry.org

| Reagent System | Conditions | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Neat or in CH₂Cl₂ (e.g., 50% v/v), Room Temperature | Standard, highly effective method for liquid-phase synthesis. | |

| Hydrogen Chloride (HCl) | 1-2 M solution in an organic solvent (e.g., dioxane, ethyl acetate) | Commonly used in solid-phase synthesis to minimize side reactions. | |

| Lewis Acids (e.g., ZnBr₂) | In CH₂Cl₂ | Can offer selectivity in the presence of other acid-sensitive groups. | |

| Various Acidic Catalysts | HClO₄–SiO₂, H₃PW₁₂O₄₀, Amberlyst 15 | Heterogeneous or strong acid catalysts used under specific conditions. | nih.gov |

Table 2: Common Conditions for the Cleavage of the Boc-Protecting Group.

Orthogonal Protection Strategies for Multi-step Synthesis

The distinct chemical liabilities of the two nitrogen-containing functional groups in this compound make it an excellent substrate for orthogonal synthesis strategies. nih.gov Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed selectively under different, non-interfering reaction conditions. This allows for the sequential unmasking and reaction of specific functional groups, which is fundamental to the synthesis of complex molecules like peptides or pharmaceutical intermediates. nih.gov

In this molecule, the benzylamine is protected by the acid-labile Boc group. The aromatic amine, meanwhile, can be protected with a group that is stable to acid but removable under other conditions. A classic orthogonal partner to the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org The Fmoc group is stable to the acidic conditions used to remove Boc, but it is readily cleaved by bases, typically a solution of piperidine (B6355638) in DMF. organic-chemistry.orgnih.gov

This orthogonality allows for two distinct synthetic pathways:

Reaction at the aromatic amine: The free aromatic amine can be acylated, alkylated, or otherwise modified. Subsequently, the Boc group can be removed with acid to reveal the benzylamine for further transformation.

Protection and sequential deprotection: The aromatic amine can first be protected with an Fmoc group. Then, the Boc group can be selectively removed with acid, allowing for modification of the benzylamine. Following this, the Fmoc group can be removed with a base to allow for a reaction at the aromatic amine.

Other protecting groups, such as the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups, can also be employed. These are cleaved using hydrazine, adding another level of orthogonality to acid- and base-labile groups. sigmaaldrich.com This strategic use of protecting groups is crucial for constructing molecular libraries and complex target molecules where precise control over reactivity is required. nih.gov

| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Reference |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl in dioxane) | Stable to base, hydrogenolysis, and hydrazine. | organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis. | organic-chemistry.orgnih.gov |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to acidic and basic conditions (TFA, piperidine). | sigmaaldrich.com |

| Benzyl (B1604629) | Bn | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base. | nih.gov |

Table 3: Comparison of Orthogonal Protecting Groups and Their Cleavage Conditions.

Iv. Applications in Advanced Organic Synthesis and Chemical Biology Tools

Utilization as a Versatile Synthetic Building Block

The arrangement of functional groups on the phenyl ring of tert-butyl 3-amino-4-fluorobenzylcarbamate makes it an attractive starting material for the synthesis of diverse and complex organic molecules. The presence of both a nucleophilic amino group and a protected primary amine allows for sequential and site-selective modifications, enabling the construction of intricate molecular frameworks.

The ortho-disposed amino and aminomethyl groups, after deprotection, provide a reactive handle for the construction of various heterocyclic systems. This arrangement is particularly amenable to cyclization reactions to form fused-ring structures that are prevalent in many biologically active compounds.

One of the key applications of this building block is in the synthesis of quinazolines and related heterocyclic cores. The diamine functionality can react with a variety of carbonyl-containing compounds, such as aldehydes, ketones, and carboxylic acid derivatives, to form the quinazoline ring system. For instance, condensation with an appropriate aldehyde followed by oxidation can yield substituted quinazolines. Similarly, reaction with phosgene or its equivalents can lead to quinazolinones. The fluorine atom at the 4-position can modulate the electronic properties of the ring system, potentially influencing the biological activity of the final product.

Furthermore, this building block is a potential precursor for the synthesis of benzodiazepines, another important class of heterocyclic compounds with a wide range of therapeutic applications. The reaction of the corresponding diamine with a β-keto ester or a similar 1,3-dielectrophile can lead to the formation of the seven-membered benzodiazepine ring.

The Pictet-Spengler reaction offers another powerful strategy for the synthesis of complex heterocyclic scaffolds from derivatives of this building block wikipedia.orgnih.gov. Following deprotection of the Boc group and conversion of the benzylamine (B48309) to a β-arylethylamine, this reaction can be employed to construct tetrahydroisoquinoline and β-carboline frameworks, which are core structures in many natural products and pharmaceuticals. The fluorine substituent can influence the reactivity and regioselectivity of the cyclization, providing a means to access unique analogs.

The presence of multiple functional groups on the aromatic ring of this compound allows for its use in the construction of highly substituted and polyfunctionalized aromatic systems. The amino group can be readily diazotized and converted into a variety of other functional groups, including halogens, hydroxyl, cyano, and azido groups, through Sandmeyer and related reactions. This versatility greatly expands the synthetic utility of this building block.

Moreover, the amino group can direct further electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents at specific positions on the ring. The fluorine atom also influences the regioselectivity of these reactions.

A notable application of this building block is in cross-coupling reactions to form biaryl structures. For example, a related boronic acid derivative, [2-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid, has been utilized in Suzuki coupling reactions to create complex molecular architectures. This highlights the potential of this compound to be converted to a similar organometallic reagent for the construction of polyfunctionalized biaryl compounds.

The strategic placement of the functional groups also makes this compound a suitable candidate for multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. The amino and aminomethyl functionalities can participate in various MCRs to generate libraries of structurally diverse and polyfunctionalized aromatic compounds.

Design and Synthesis of Functionalized Analogs for Research Probes

The core structure of this compound serves as a valuable scaffold for the design and synthesis of functionalized analogs that can be used as research probes to investigate biological processes. The ability to introduce reporter tags and affinity ligands allows for the study of molecular interactions and the identification of biological targets.

The amino group on the phenyl ring provides a convenient attachment point for the introduction of various reporter tags, such as fluorescent dyes and biotin. These tagged analogs can be used in a variety of biological assays to visualize and track the localization and interactions of molecules within cells.

For example, the amino group can be acylated with a fluorescent dye that has an activated carboxylic acid or sulfonyl chloride functionality. The resulting fluorescently labeled analog can be used in fluorescence microscopy or flow cytometry to study its cellular uptake, distribution, and binding to specific targets.

Similarly, biotin can be conjugated to the amino group through an amide linkage. Biotinylated probes are widely used in affinity-based applications, such as pulldown assays and Western blotting, to detect and isolate binding partners from complex biological mixtures . The high affinity of the biotin-streptavidin interaction allows for the efficient capture and identification of proteins that interact with the probe.

The general strategies for the synthesis of such probes are well-established and can be adapted for the modification of this compound.

In addition to reporter tags, the versatile functionality of this compound allows for the synthesis of affinity ligands for target identification studies. By attaching a reactive group or a photoaffinity label, these analogs can be used to covalently modify their binding partners, enabling their subsequent isolation and identification by mass spectrometry.

For instance, the amino group can be modified to incorporate a photo-reactive group, such as a benzophenone or an aryl azide (B81097). Upon photoactivation, this group will form a covalent bond with nearby molecules, effectively crosslinking the probe to its binding target. This technique is particularly useful for identifying transient or low-affinity interactions.

Furthermore, the structure of this compound can be elaborated to include a "warhead" that can react with a specific amino acid residue in the active site of an enzyme. This approach is commonly used in the development of covalent inhibitors and activity-based probes.

Contributions to Structure-Activity Relationship (SAR) Studies in Related Systems

The 3-amino-4-fluorobenzyl moiety, which is the core of this compound, is a valuable component in structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of bioactive molecules. The specific substitution pattern on the aromatic ring can significantly influence how a molecule interacts with its biological target.

The amino group at the 3-position can act as a hydrogen bond donor or acceptor, or it can be a site for salt bridge formation with an acidic residue in a protein binding pocket. The electronic nature of this group can also be modulated through derivatization to fine-tune its interaction with the target.

In the context of kinase inhibitors, for example, the 3-amino-4-fluorobenzyl group can be strategically positioned to interact with key residues in the ATP-binding site of the kinase. SAR studies on related scaffolds have shown that the nature and position of substituents on the benzyl (B1604629) ring are critical for achieving high potency and selectivity. The 3-amino group can form crucial hydrogen bonds with the hinge region of the kinase, while the fluorine atom can occupy a hydrophobic pocket and contribute to binding affinity through favorable interactions.

By systematically modifying the substituents on the 3-amino-4-fluorobenzyl scaffold and evaluating the biological activity of the resulting analogs, researchers can gain valuable insights into the key interactions that govern molecular recognition and develop more effective and selective therapeutic agents.

Systematic Modification for Elucidating Binding Determinants

The process of elucidating the binding determinants of a ligand with its biological target, such as an enzyme or receptor, relies heavily on structure-activity relationship (SAR) studies. SAR involves the synthesis of a series of analogues of a lead compound and evaluating how these chemical modifications affect biological activity. This compound is an ideal scaffold for such studies due to its distinct functional regions that can be independently and systematically modified.

Researchers utilize this scaffold to probe the specific interactions—such as hydrogen bonds, electrostatic interactions, and steric complementarity—that govern molecular recognition. Key points of modification on the this compound structure include:

The Phenyl Ring: The fluoro and amino substituents are critical starting points. The fluorine atom can be moved to other positions or replaced with other halogens (Cl, Br) or small alkyl groups (CH₃) to probe the steric and electronic requirements of a binding pocket. The amino group is a key hydrogen-bond donor and a synthetic handle for introducing a wide array of substituents to explore different regions of the binding site.

The Carbamate (B1207046) Group: The Boc (tert-butyloxycarbonyl) group, while primarily a protecting group, can be replaced with other carbamates or amide linkages to alter the molecule's conformational properties and hydrogen-bonding capacity.

The Benzyl Linker: The methylene (-CH₂-) group connecting the phenyl ring and the carbamate nitrogen provides a specific spatial arrangement that can be altered to lengthen or shorten the distance between these two key moieties.

By generating a library of compounds based on this scaffold and assessing their binding affinity (e.g., using metrics like Kᵢ or IC₅₀), researchers can construct a detailed map of the target's binding site. This systematic approach is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drugs. nih.govnih.govfrontiersin.org

The following table illustrates a hypothetical SAR study based on the this compound scaffold to demonstrate how systematic modifications can be correlated with changes in binding affinity for a target protein.

| Compound | Modification from Parent Scaffold | Hypothetical Binding Affinity (IC₅₀, nM) | Inferred Binding Determinant |

|---|---|---|---|

| Parent Scaffold | - | 500 | Baseline affinity |

| Analogue 1 | Fluorine replaced with Chlorine | 450 | Binding pocket tolerates larger halogen; minor electronic effect. |

| Analogue 2 | Amino group acylated (acetyl) | 2500 | Free amino group is critical, likely as a hydrogen-bond donor. |

| Analogue 3 | Fluorine replaced with Hydrogen | 1500 | Fluorine contributes positively to binding, possibly through polar interactions. |

| Analogue 4 | Amino group alkylated (methyl) | 800 | Primary amine preferred over secondary, but some substitution is tolerated. |

Investigation of Conformational Flexibility and Rotational Barriers

The three-dimensional shape and flexibility of a molecule are crucial for its ability to bind to a biological target. For carbamates like this compound, a key aspect of its conformational flexibility is the hindered rotation around the carbamate C−N bond. This rotation is slow on the NMR timescale at lower temperatures due to the partial double-bond character of the C−N bond, which arises from the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.

This restricted rotation gives rise to distinct conformational isomers, known as rotamers (syn and anti), which can interconvert. The energy required to overcome this rotational barrier (ΔG‡) can be measured experimentally using techniques such as variable temperature NMR (VT-NMR) spectroscopy. researchgate.net

Studies on related N-aryl carbamates have systematically investigated how electronic effects of substituents on the aryl ring influence this rotational barrier. nd.edu The findings demonstrate a clear linear free energy relationship:

Electron-donating groups on the aryl ring increase the electron density on the nitrogen, strengthening the C−N double-bond character and thus increasing the rotational barrier.

Electron-withdrawing groups on the aryl ring decrease the electron density on the nitrogen, reducing the C−N double-bond character and lowering the rotational barrier. nd.edunih.gov

This principle is directly applicable to this compound. The compound has both an electron-donating amino group and an electron-withdrawing fluoro group, whose combined effect will determine the specific energy barrier for its C−N bond rotation. Understanding this barrier is important, as the preferred conformation and the ease of adopting different conformations can significantly impact binding affinity and biological activity.

The data below, adapted from studies on substituted N-aryl carbamates, illustrates the quantitative relationship between the electronic nature of the substituent and the free energy of activation (ΔG‡) for C−N bond rotation. nd.edu

| Substituent on N-Aryl Ring | Hammett Constant (σ⁻) | Rotational Barrier (ΔG‡, kcal/mol) |

|---|---|---|

| p-OCH₃ | -0.27 | 13.1 |

| p-CH₃ | -0.17 | 12.8 |

| H | 0.00 | 12.5 |

| p-Cl | 0.23 | 12.0 |

| p-CN | 0.88 | 11.0 |

| p-NO₂ | 1.27 | 10.4 |

This established relationship allows for the rational design of molecules with tailored conformational properties. By modifying the substituents on the phenyl ring of the this compound scaffold, chemists can fine-tune the rotational barrier to favor a specific conformation that may be optimal for binding to a biological target.

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a good balance of accuracy and computational cost. For carbamates and related aromatic compounds, DFT calculations, often using the B3LYP functional with basis sets such as 6-31G* or 6-311++G**, provide reliable predictions of molecular geometry, vibrational frequencies, and electronic properties. scirp.org

While specific DFT data for tert-butyl 3-amino-4-fluorobenzylcarbamate is not available, studies on similar substituted benzyl (B1604629) carbamates reveal key structural and electronic features. For instance, the planarity of the phenyl ring and the carbamate (B1207046) group can be influenced by the nature and position of substituents. The amino (-NH2) and fluoro (-F) groups on the phenyl ring of the target molecule are expected to significantly modulate its electronic properties through inductive and resonance effects. The tert-butyl group, being bulky, will influence the conformation around the carbamate linkage.

A hypothetical DFT calculation on this compound would likely yield optimized bond lengths and angles. The table below presents theoretically expected values for key geometric parameters based on typical values from related structures.

| Parameter | Predicted Value |

| C=O bond length (carbamate) | ~1.23 Å |

| C-N bond length (carbamate) | ~1.35 Å |

| N-H bond length (amino group) | ~1.01 Å |

| C-F bond length | ~1.36 Å |

| Dihedral angle (O=C-N-C) | ~180° (for a planar trans conformation) |

These are estimated values based on computational studies of similar molecules and are for illustrative purposes.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials.

In a typical MEP analysis of a molecule like this compound, the following features would be anticipated:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atom of the carbonyl group and potentially the nitrogen atom of the amino group. rsc.orgnih.gov

Positive Potential (Blue): Regions of low electron density, indicating sites prone to nucleophilic attack. These would be located around the hydrogen atoms of the amino and carbamate N-H groups.

Neutral Regions (Green): Areas with intermediate potential, typically the carbon framework.

The presence of the electron-donating amino group and the electron-withdrawing fluorine atom on the benzene (B151609) ring would create a more complex MEP surface compared to an unsubstituted benzylcarbamate, influencing the regioselectivity of its reactions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy and spatial distribution of these orbitals are crucial for predicting reaction pathways.

For this compound, the FMO analysis would likely reveal:

HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the amino group, which is a strong electron-donating group. This indicates that the initial interaction in many reactions will involve the donation of electron density from the substituted phenyl ring.

LUMO: The LUMO is anticipated to be distributed over the carbamate moiety, specifically the carbonyl group, and the aromatic ring. This suggests that the molecule can accept electron density at these sites.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The substituents on the phenyl ring will modulate this gap.

The following table provides hypothetical energy values for the frontier orbitals based on calculations of analogous compounds.

| Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 6.0 |

These are estimated values based on computational studies of similar molecules and are for illustrative purposes.

Mechanistic Studies through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions, providing insights into the energetic feasibility and pathways of transformations.

A key application of computational chemistry in mechanistic studies is the characterization of transition states (TS). A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Identifying the structure and energy of the TS is crucial for understanding the kinetics of a reaction.

For reactions involving this compound, such as its formation or hydrolysis, computational methods can be used to locate the transition state structures. For instance, in the formation of a carbamate from an amine and a source of the tert-butoxycarbonyl group, the transition state would likely involve the nucleophilic attack of the amino group onto the carbonyl carbon. Computational analysis would reveal the bond-forming and bond-breaking distances at the transition state.

For a hypothetical reaction, such as the hydrolysis of this compound, the reaction coordinate would trace the approach of a water molecule, the formation of a tetrahedral intermediate, proton transfer steps, and the final cleavage of the C-N or C-O bond. The calculated energy profile would indicate the rate-determining step of the reaction, which is the step with the highest activation energy. Mechanistic studies on carbamate formation and breakdown suggest that the rate-limiting step can vary depending on the reaction conditions and the basicity of the amine. researchgate.netresearchgate.net

Solvation Effects on Reaction Kinetics and Thermodynamics

The influence of solvents on the rate and equilibrium of chemical reactions is a critical area of chemical physics. For this compound, understanding how different solvents might affect its reaction kinetics and thermodynamics would be invaluable for predicting its behavior in various synthetic or biological media. Such studies typically involve the use of implicit or explicit solvent models in quantum chemical calculations to determine the free energy profiles of reactions. The absence of such studies for this specific carbamate derivative means that its reactivity profile in different solvents remains theoretically uncharacterized.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is intrinsically linked to its function and reactivity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, while molecular dynamics (MD) simulations provide a view of the dynamic evolution of these conformations over time.

For this compound, with its flexible benzyl and tert-butyl groups, a multitude of conformations are possible. Computational studies would typically employ methods like molecular mechanics or density functional theory (DFT) to identify the lowest energy (most stable) conformations in the gas phase and in various solvents. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. Without such analyses, the preferred three-dimensional structure of this compound under different conditions is unknown.

Molecular dynamics simulations could offer a detailed picture of the flexibility of this compound and its non-covalent interactions with surrounding solvent molecules or other solutes. This would include an analysis of hydrogen bonding patterns involving the amino and carbamate groups, as well as hydrophobic interactions. Such simulations are fundamental for understanding its solubility, aggregation behavior, and transport properties. The lack of MD simulation data means that our understanding of the dynamic and interactive nature of this molecule is limited.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations can predict spectroscopic data, which is invaluable for the identification and characterization of new compounds.

Theoretical calculations of vibrational frequencies can generate a predicted infrared (IR) spectrum. By comparing this theoretical spectrum with experimental data, chemists can confirm the structure of a synthesized molecule and assign specific vibrational modes to the observed absorption bands. For this compound, DFT calculations could predict the characteristic stretching and bending frequencies for its functional groups, such as the N-H, C=O, and C-F bonds. No such theoretical IR data has been reported.

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption and the nature of the electronic transitions involved. For an aromatic compound like this compound, this would provide insight into its chromophoric properties. The absence of published TD-DFT studies means that the electronic absorption characteristics of this molecule have not been theoretically explored.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The primary approach for predicting NMR chemical shifts involves quantum mechanical calculations, with Density Functional Theory (DFT) being the most widely used method due to its balance of accuracy and computational cost. nih.govyoutube.com The typical workflow for such a prediction for this compound would involve several key steps:

First, a thorough conformational analysis of the molecule would be performed to identify the low-energy conformers. The rotational freedom around the C-N bonds of the carbamate and the benzyl group introduces conformational flexibility. These conformers are typically optimized using a suitable DFT functional, such as B3LYP or M06-2X, with a basis set like 6-31G(d). nih.gov

Following geometry optimization, NMR shielding tensors are calculated for each significant conformer. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations as it tends to provide reliable results that are less dependent on the choice of the coordinate system origin. arabjchem.org The choice of functional and basis set for the NMR calculation itself is critical for accuracy. Functionals like WP04, specifically parameterized for ¹H chemical shifts, or other hybrid functionals in conjunction with larger basis sets (e.g., 6-311+G(2d,p) or larger) are often employed. github.io

Solvent effects are also a critical consideration, as NMR spectra are typically recorded in solution (e.g., CDCl₃ or DMSO-d₆). These effects can be incorporated into the calculations using implicit solvent models like the Polarizable Continuum Model (PCM). nih.gov

The final predicted chemical shifts are obtained by averaging the shifts of the individual conformers, weighted by their Boltzmann population at a given temperature. These calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation: δ = σ_ref - σ_calc. Alternatively, linear scaling methods can be applied to correct for systematic errors in the calculations by plotting calculated shifts against experimental data for a set of related compounds. nih.govyoutube.com

For this compound, the predicted ¹H and ¹³C NMR spectra would be influenced by the electronic effects of the substituents on the aromatic ring. The amino (-NH₂) group at the 3-position is an electron-donating group, which would be expected to increase the shielding (decrease the chemical shift) of the ortho and para protons and carbons relative to unsubstituted benzene. Conversely, the fluorine atom at the 4-position is an electron-withdrawing group, which would deshield the adjacent nuclei. The interplay of these two substituents, along with the benzylcarbamate group, would lead to a complex and informative pattern in the aromatic region of the spectrum.

A hypothetical table of predicted ¹H and ¹³C chemical shifts for this compound, based on a typical DFT/GIAO calculation, is presented below for illustrative purposes. The actual values would be dependent on the specific level of theory and solvent model used.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic CH | 6.5 - 7.2 |

| Benzyl CH₂ | ~4.3 |

| NH (Carbamate) | ~5.0 |

| NH₂ (Amino) | ~3.8 |

| tert-Butyl CH₃ | ~1.45 |

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbamate) | ~156 |

| Aromatic C-F | ~150-155 (with C-F coupling) |

| Aromatic C-N (Amino) | ~140-145 |

| Other Aromatic C | 115 - 130 |

| Benzyl CH₂ | ~45 |

| Quaternary C (tert-Butyl) | ~80 |

| CH₃ (tert-Butyl) | ~28 |

Recent advances in the field also include the use of machine learning (ML) algorithms, often trained on large datasets of experimental or high-level computational data, to predict NMR chemical shifts with high accuracy and speed. nih.govarxiv.org A hybrid approach, combining DFT calculations with ML-based corrections, is also emerging as a powerful tool for obtaining highly accurate NMR predictions. researchgate.net Such computational investigations are invaluable for the structural elucidation and detailed electronic characterization of novel compounds like this compound.

Vi. Advanced Spectroscopic and Analytical Techniques for Research Elucidation

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of tert-butyl 3-amino-4-fluorobenzylcarbamate. It provides not only the molecular weight with high precision but also valuable information about the molecule's fragmentation pattern, which aids in confirming its structural components.

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the fragmentation of the tert-butoxycarbonyl (Boc) protecting group is a well-documented process. doaj.org For this compound, the protonated molecule [M+H]⁺ would be expected to undergo characteristic fragmentation. The primary fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈) from the tert-butyl group, resulting in a carbamic acid intermediate which can then readily lose carbon dioxide (CO₂). doaj.org

Another significant fragmentation pathway under certain conditions, such as electron impact (EI) ionization, is the formation of a stable tert-butyl cation (C₄H₉⁺) at m/z 57. doaj.org The study of these fragmentation patterns provides conclusive evidence for the presence of the Boc-carbamate group.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₈FN₂O₂⁺ | 241 |

| [M+H - C₄H₈]⁺ | C₈H₁₀FN₂O₂⁺ | 185 |

| [M+H - C₄H₈ - CO₂]⁺ | C₇H₁₀FN₂⁺ | 141 |

A key feature of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound (C₁₂H₁₇FN₂O₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

|---|

This close agreement between the calculated and observed mass provides strong evidence for the correct elemental composition of the synthesized molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are crucial for delineating the complete chemical structure, connectivity, and dynamic behavior of this compound in solution and in the solid state.

While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity within the aromatic ring and the benzyl (B1604629) CH₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this molecule, NOESY could help to confirm the substitution pattern on the aromatic ring by showing through-space interactions between the benzylic protons and the aromatic protons.

Solid-state NMR (ssNMR) provides valuable insights into the conformation and packing of molecules in the solid state, which can differ significantly from their solution-state conformations. For this compound, ssNMR could be used to:

Determine the torsion angles of the molecule in its crystalline form.

Investigate intermolecular interactions, such as hydrogen bonding involving the amino and carbamate (B1207046) groups.

Characterize any polymorphism, which is the ability of a compound to exist in multiple crystalline forms.

The carbamate bond in this compound has a partial double bond character, which can lead to restricted rotation and the existence of rotamers (rotational isomers). beilstein-journals.orgmst.edu This dynamic process can be studied using variable temperature (VT) NMR, also known as dynamic NMR (DNMR).

By acquiring NMR spectra at different temperatures, it is possible to observe the coalescence of signals corresponding to the different rotamers. From the coalescence temperature and the chemical shift difference between the exchanging signals, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated using the Eyring equation. mst.edu This provides quantitative information about the conformational flexibility of the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isobutylene |

| Carbon dioxide |

X-ray Crystallography in the Elucidation of Solid-State Architecture

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration. evitachem.com This is achieved through the anomalous dispersion of X-rays by the electrons of the atoms in the crystal. By carefully analyzing the intensities of Bijvoet pairs of reflections, the true handedness of the molecule can be established. This is a critical step in the characterization of enantiomerically pure pharmaceutical compounds.

Should a suitable single crystal of an enantiomerically pure form of this compound be obtained, X-ray diffraction analysis would be the definitive method to assign its absolute stereochemistry. The resulting data would include the precise coordinates of each atom, confirming the spatial arrangement of the substituents around the chiral center.

The solid-state structure of a compound is stabilized by a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-stacking interactions. X-ray crystallography allows for the detailed analysis of these interactions. For this compound, the amino group and the carbamate moiety are potential hydrogen bond donors and acceptors.

A crystallographic study would reveal the hydrogen bonding network, identifying which atoms are involved and the geometry of these bonds. Understanding the packing motifs is crucial as it can influence physical properties such as solubility, melting point, and stability.

Chiroptical Spectroscopy for Stereochemical Purity and Conformational Insights

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for studying chiral molecules in solution.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. For chiral derivatives of this compound, CD spectroscopy could be used to confirm the enantiomeric purity and to study conformational changes in solution.

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| Data Not Available | Data Not Available |

| Table 1: Hypothetical Circular Dichroism Data for a Chiral Derivative of this compound. Specific experimental data is not currently available in published literature. |

Vibrational Circular Dichroism (VCD) is an analogous technique to CD but in the infrared region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized infrared radiation by chiral molecules. VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, often in conjunction with quantum chemical calculations.

For a chiral derivative of this compound, an experimental VCD spectrum could be compared with the computationally predicted spectra for the (R) and (S) enantiomers. A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration.

| Wavenumber (cm⁻¹) | ΔA x 10⁻⁴ |

| Data Not Available | Data Not Available |

| Table 2: Hypothetical Vibrational Circular Dichroism Data for a Chiral Derivative of this compound. Specific experimental data is not currently available in published literature. |

Vii. Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly driving innovation in chemical manufacturing. The synthesis of complex molecules like Tert-butyl 3-amino-4-fluorobenzylcarbamate is ripe for adaptation to continuous flow processes. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety profiles for handling reactive intermediates, superior heat and mass transfer, and precise control over reaction parameters, which can lead to higher yields and purities.

Advanced Catalyst Development for Selective Transformations

The functional groups present in this compound offer multiple sites for chemical modification. The development of advanced catalytic systems that can selectively target these sites is a significant area for future research. For instance, new catalysts are needed for the selective functionalization of the C-H bonds on the fluorinated aromatic ring, allowing for the introduction of additional substituents without disturbing the existing amine and carbamate (B1207046) groups.

Furthermore, the development of stereoselective catalysts, particularly biocatalysts like ketoreductases (KREDs), could enable the synthesis of chiral analogues. nih.gov By creating specific stereoisomers, researchers could explore structure-activity relationships in greater detail, which is crucial for pharmaceutical and agrochemical applications. Research in this area would focus on designing catalysts that can achieve high diastereoselectivity and enantioselectivity, providing access to novel, high-value chemical entities derived from the parent molecule.

Exploration of Novel Bioorthogonal Applications in Chemical Biology

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov The structure of this compound makes it an intriguing precursor for creating bioorthogonal probes. The primary aromatic amine group could be readily converted into an azide (B81097), a key functional group for "click chemistry" reactions. nih.gov

An azide-functionalized version of this molecule could participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a powerful, copper-free reaction used to label biomolecules in live cells. nih.gov This would enable researchers to attach fluorescent dyes, affinity tags, or drug molecules to specific biological targets. Future work could involve synthesizing an azide analogue and using it to study biological processes like metabolic glycan labeling or protein tracking. researchgate.net The development of such tools could provide new insights into cellular function and disease mechanisms. The small size of the azide group makes it minimally disruptive to the function of biological metabolites. nih.gov

Computational Design of Next-Generation Analogues with Tailored Reactivity

Computational chemistry and molecular modeling provide powerful tools for designing new molecules with specific, tailored properties. nih.gov A structure-based design approach, similar to that used for developing other complex molecules, could be applied to this compound to create next-generation analogues. nih.gov Using computational docking programs, researchers can model how different analogues of the compound might interact with a specific biological target, such as an enzyme's active site. nih.gov

This in silico screening process allows for the rapid evaluation of a virtual library of compounds, prioritizing those with the highest predicted binding affinity or desired reactivity for synthesis and experimental testing. nih.gov For example, modifications could be systematically made to the aromatic ring or the carbamate group to enhance target specificity or modulate electronic properties. This approach accelerates the discovery process and reduces the reliance on traditional, resource-intensive screening methods.

Table 1: Hypothetical Library of Computationally Designed Analogues

| Compound ID | Modification from Parent Structure | Predicted Property Enhancement |

| ANA-001 | Addition of a trifluoromethyl group at the C-6 position | Increased metabolic stability and binding affinity |

| ANA-002 | Replacement of the tert-butyl group with a cyclopropyl (B3062369) group | Altered steric profile for improved target selectivity |

| ANA-003 | Substitution of fluorine with chlorine | Modified electronic properties and reactivity |

| ANA-004 | Isomerization to Tert-butyl 4-amino-3-fluorobenzylcarbamate | Different spatial arrangement for alternative target binding |

Application in Materials Science Research and Polymer Chemistry

The unique combination of a protected amine and a primary amine makes this compound a potentially valuable monomer for advanced polymer synthesis. After deprotection of the Boc group, the resulting diamine (3-aminomethyl-6-fluoroaniline) could be incorporated into various polymer backbones.

This fluorinated diamine could be used in polycondensation reactions with diacyl chlorides or dianhydrides to produce novel polyamides and polyimides. The presence of the fluorine atom is expected to impart desirable properties to the resulting polymers, such as high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. These characteristics are highly sought after in materials for aerospace, electronics, and specialty coatings. Research in this area would involve synthesizing these new polymers and characterizing their physicochemical properties to evaluate their suitability for high-performance applications. The use of multifunctional building blocks is a growing trend in the design of functional polymers. researchgate.net

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl 3-amino-4-fluorobenzylcarbamate, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-amino-4-fluorobenzylamine. A base like triethylamine is added to deprotonate the amine, facilitating nucleophilic attack on the chloroformate. Reaction optimization includes controlling temperature (room temperature to 0°C) and solvent selection (e.g., dichloromethane or THF) to minimize side reactions. Purity (>97%) is achieved through column chromatography or recrystallization .

Q. Q2. How do conflicting reports on reaction yields arise, and how can they be resolved?